1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one is a compound that features a fluoro-substituted phenyl ring and an imidazole moiety. The presence of the imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is significant due to its broad range of chemical and biological properties . This compound is of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . The specific targets of “1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely depending on their specific structure. They are generally highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary widely depending on their specific structure and the biological target they interact with. They can lead to a variety of cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group or the imidazole ring, leading to different reduced forms of the compound.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is significant in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one is unique due to the presence of both a fluoro-substituted phenyl ring and an imidazole moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluoro-6-imidazol-1-ylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)11-9(12)3-2-4-10(11)14-6-5-13-7-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZFTEFTDFAABQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.